molecular formula C12H13N3O2 B11792910 2-(5-Amino-1-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid

2-(5-Amino-1-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B11792910
M. Wt: 231.25 g/mol
InChI Key: LNUBFLUFOLHBSR-UHFFFAOYSA-N
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Description

2-(5-Amino-1-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to the pyrazole ring, along with an acetic acid moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-1-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.

    Acetic Acid Moiety Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents that are environmentally friendly and cost-effective are often preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-1-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(5-Amino-1-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-(5-amino-1-methyl-3-phenylpyrazol-4-yl)acetic acid

InChI

InChI=1S/C12H13N3O2/c1-15-12(13)9(7-10(16)17)11(14-15)8-5-3-2-4-6-8/h2-6H,7,13H2,1H3,(H,16,17)

InChI Key

LNUBFLUFOLHBSR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CC(=O)O)N

Origin of Product

United States

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